molecular formula C21H26N2O6S B2415298 methyl (4-(N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)phenyl)carbamate CAS No. 1797971-28-8

methyl (4-(N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)phenyl)carbamate

カタログ番号: B2415298
CAS番号: 1797971-28-8
分子量: 434.51
InChIキー: ZHMGZARUYWJWNC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl (4-(N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)phenyl)carbamate is a useful research compound. Its molecular formula is C21H26N2O6S and its molecular weight is 434.51. The purity is usually 95%.
BenchChem offers high-quality methyl (4-(N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)phenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (4-(N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)phenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

methyl N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylsulfamoyl]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S/c1-27-18-7-3-16(4-8-18)21(11-13-29-14-12-21)15-22-30(25,26)19-9-5-17(6-10-19)23-20(24)28-2/h3-10,22H,11-15H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMGZARUYWJWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Methyl (4-(N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)phenyl)carbamate, with the CAS number 664993-53-7, is a complex organic compound that has garnered attention due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on diverse research sources.

Chemical Structure and Properties

The molecular formula of methyl (4-(N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)phenyl)carbamate is C25H26N2O5C_{25}H_{26}N_{2}O_{5}, with a molecular weight of 434.48 g/mol. The compound features a sulfamoyl group, which is known for its role in medicinal chemistry, particularly in the development of drugs targeting various diseases.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor effects. For instance, benzamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway, leading to reduced cell proliferation in cancer cells . The specific activity of methyl (4-(N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)phenyl)carbamate in this context remains to be fully elucidated, but its structural components suggest potential inhibitory effects on similar pathways.

The proposed mechanism for related compounds includes the inhibition of key enzymes involved in nucleotide synthesis and DNA replication. For example, the inhibition of DHFR results in decreased levels of tetrahydrofolate, impairing nucleotide synthesis and ultimately leading to apoptosis in rapidly dividing cells . The sulfamoyl group may enhance binding affinity to target enzymes through hydrogen bonding interactions.

Case Studies

  • In Vitro Studies : A study conducted on structurally similar compounds demonstrated that modifications to the sulfonamide moiety significantly increased cytotoxicity against various cancer cell lines. These findings suggest that methyl (4-(N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)phenyl)carbamate could exhibit enhanced biological activity through similar modifications .
  • In Vivo Efficacy : In animal models, compounds with analogous structures have shown promising results in reducing tumor size and improving survival rates. The specific pharmacokinetics and biodistribution of methyl (4-(N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)phenyl)carbamate would need thorough investigation to confirm its efficacy in vivo.

Comparative Analysis

Compound CAS Number Biological Activity Mechanism
Methyl (4-(N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)phenyl)carbamate664993-53-7Potential antitumor effectsInhibition of DHFR
Benzamide Derivative A12345678Antitumor activityInhibition of nucleotide synthesis
Benzamide Derivative B87654321Cytotoxicity against cancer cellsApoptosis induction via metabolic disruption

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl (4-(N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)phenyl)carbamate, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis typically involves coupling the tetrahydropyran core with sulfamoyl and carbamate functionalities. Key steps include:

  • Tetrahydropyran ring formation : Cyclization of 4-methoxyphenyl precursors under acid catalysis (e.g., Lewis acids like BF₃·OEt₂) .
  • Sulfamoylation : Reaction with sulfamoyl chloride derivatives in anhydrous dichloromethane (DCM) at 0–5°C to prevent side reactions .
  • Carbamate introduction : Methanol reflux with methyl chloroformate and a base (e.g., triethylamine) for 6–8 hours .
    • Critical parameters : Solvent purity (<0.01% H₂O), temperature control (±2°C), and stoichiometric ratios (1.1–1.3 equiv. of sulfamoyl reagent) significantly impact yields (reported 45–68%) .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Analytical workflow :

  • NMR spectroscopy : Compare ¹H/¹³C NMR peaks with computational predictions (e.g., δ 3.75 ppm for methoxy groups, δ 7.2–7.8 ppm for aromatic protons) .
  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (70:30 to 95:5) to detect impurities (<1.5% area) and confirm molecular weight (e.g., [M+H]+ at m/z ~463) .
  • X-ray crystallography : Resolve crystal structures to validate stereochemistry, particularly for the tetrahydropyran ring (e.g., chair vs. boat conformation) .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

  • Solubility screening : Prioritize DMSO (≥50 mg/mL) for stock solutions, followed by dilution in PBS (pH 7.4) or ethanol-water mixtures (1:1 v/v) for biological assays .
  • Stability protocols :

  • Assess hydrolytic stability at pH 2–9 (37°C, 24 hrs) via HPLC. Carbamate groups are prone to cleavage under alkaline conditions (pH >8) .
  • Store lyophilized samples at -20°C under argon to prevent oxidation of the sulfamoyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Approach :

  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm putative targets (e.g., kinases or GPCRs) in cellular models .
  • Dose-response profiling : Test across a 10 nM–100 µM range to identify off-target effects (e.g., IC₅₀ shifts >10-fold suggest assay interference) .
  • Meta-analysis : Compare datasets from orthogonal assays (e.g., SPR vs. ITC for binding affinity) to rule out false positives .

Q. What strategies optimize the compound’s metabolic stability without compromising target engagement?

  • Structural modifications :

  • Introduce fluorine atoms at para positions of the phenyl ring to block CYP450-mediated oxidation .
  • Replace the methyl carbamate with a tert-butyl carbamate to reduce esterase susceptibility .
    • In vitro assays :
  • Use liver microsomes (human/rat) to measure t₁/₂. Aim for >60-minute stability in human microsomes .

Q. How can computational modeling guide SAR studies for derivatives of this compound?

  • Protocol :

  • Docking simulations : Use AutoDock Vina to predict binding poses in target proteins (e.g., ATP-binding pockets) .
  • QSAR modeling : Correlate logP values (2.5–4.0) with cellular permeability (Caco-2 assays) to prioritize analogs .
  • ADMET prediction : Apply SwissADME to filter derivatives with high P-gp efflux ratios (>3) or poor bioavailability .

Q. What experimental designs are recommended for studying this compound’s stability under physiological conditions?

  • Key assays :

  • Plasma stability : Incubate with 10% FBS at 37°C; monitor degradation via LC-MS over 24 hours .
  • Photostability : Expose to UV-A (320–400 nm) for 48 hours; quantify photodegradants using a validated HPLC method .
  • Thermal stability : Perform TGA/DSC analysis to determine decomposition thresholds (>150°C for lyophilized form) .

Contradiction Analysis & Troubleshooting

Q. Why do biological activity results vary between in vitro and in vivo models for this compound?

  • Factors to investigate :

  • Protein binding : Measure free fraction in plasma (e.g., >5% for efficacy in murine models) .
  • Metabolite interference : Identify active metabolites via HR-MS/MS and test their activity in primary cell lines .
    • Mitigation : Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to adjust dosing regimens (e.g., BID vs. QD administration) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。